3-chloro-4-(cyclopropylmethoxy)Benzoic acid
Overview
Description
3-chloro-4-(cyclopropylmethoxy)Benzoic acid is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropylmethoxy group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(cyclopropylmethoxy)Benzoic acid typically involves the reaction of 3-chlorobenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(cyclopropylmethoxy)Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Activity
3-Chloro-4-(cyclopropylmethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in relation to the modulation of nicotinic acetylcholine receptors (nAChRs). This article reviews the existing literature on its biological activity, pharmacological implications, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzoic acid core substituted with a chlorine atom and a cyclopropylmethoxy group. This structural configuration is believed to influence its interaction with biological targets.
Nicotinic Acetylcholine Receptor Modulation
Research indicates that compounds similar to this compound can act as agonists or antagonists at the alpha7 nicotinic acetylcholine receptor (α7 nAChR). These receptors are implicated in various neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and depression .
- Agonistic Activity : The activation of α7 nAChR has been associated with neuroprotective effects and cognitive enhancement. For instance, compounds that stimulate these receptors may improve memory and learning capabilities in animal models .
- Antagonistic Activity : Conversely, antagonists may be useful in conditions characterized by excessive cholinergic activity, such as certain forms of epilepsy .
Pharmacological Studies
Several studies have explored the pharmacological profile of related compounds:
- In Vitro Assays : Compounds were tested on cell lines expressing α7 nAChR, demonstrating varying degrees of agonistic activity. For example, certain derivatives showed significant selectivity towards α7 over other nAChR subtypes .
- In Vivo Models : Animal studies have indicated that administration of these compounds can lead to improvements in cognitive function and reductions in anxiety-like behaviors .
Study 1: Cognitive Enhancement in Rodent Models
A study investigated the effects of a compound structurally related to this compound on cognitive performance in mice. The results indicated a marked improvement in performance on memory tasks following treatment, suggesting potential for cognitive enhancement in humans .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of similar compounds against neurodegenerative diseases. The findings revealed that these compounds could reduce neuronal death in models of Alzheimer's disease by modulating cholinergic signaling pathways .
Data Summary
Properties
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUANMNUNBEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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